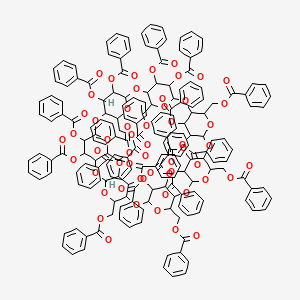

beta-Cyclodextrin Perbenzoate

Description

Contextualization of Beta-Cyclodextrin (B164692) Derivatization in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. Within this field, cyclodextrins are well-established host molecules due to their toroidal shape, which features a hydrophilic exterior and a hydrophobic inner cavity. wikipedia.org This structure allows them to form inclusion complexes with a wide variety of guest molecules. oatext.com

Beta-cyclodextrin, composed of seven glucopyranose units, is one of the most commonly used cyclodextrins. wikipedia.org However, its native properties, such as its moderate water solubility, can limit its applications. wikipedia.org Chemical derivatization of the hydroxyl groups on the cyclodextrin (B1172386) rim is a powerful strategy to modulate its physical and chemical characteristics. nih.gov By introducing new functional groups, researchers can enhance solubility, alter the size and shape of the hydrophobic cavity, and introduce specific interaction sites, thereby expanding the scope of its applications in areas such as catalysis, and analytical separations. nanomedicine-rj.com

Rationale for Perbenzoylation as a Cyclodextrin Modification Strategy

Perbenzoylation is a chemical modification wherein the hydroxyl groups of beta-cyclodextrin are replaced by benzoyl esters. This derivatization to form beta-cyclodextrin perbenzoate leads to significant changes in the molecule's properties. The introduction of the bulky and aromatic benzoyl groups alters the polarity of the cyclodextrin, making it soluble in organic solvents like chloroform (B151607) and dimethylformamide (DMF), while rendering it insoluble in water. cyclodextrin-shop.comchemicalbook.com

This modification also has a profound impact on the chiral recognition capabilities of the cyclodextrin. researchgate.net The benzoyl groups can act as new interaction sites, and their presence can modify the geometry of the cyclodextrin cavity. Research suggests that for benzoylated cyclodextrins, the mechanism of chiral recognition often involves non-inclusive interactions, where the guest molecule interacts with the benzoyl groups on the exterior of the cyclodextrin rather than being fully encapsulated within the cavity. researchgate.net This altered interaction mechanism opens up new possibilities for the separation of chiral compounds that may not be effectively resolved using native cyclodextrins.

Overview of Academic Research Trajectories for Beta-Cyclodextrin Perbenzoate

The unique properties of beta-cyclodextrin perbenzoate have led to its investigation in several areas of advanced chemical research, primarily in the field of chiral separation and recognition.

One significant application is its use as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy . Studies have shown that benzoylated cyclodextrins can induce chemical shift differences in the NMR spectra of enantiomeric compounds, particularly 3,5-dinitrophenyl derivatives of chiral amines, alcohols, and acids. researchgate.net This allows for the determination of enantiomeric purity and the study of chiral recognition mechanisms in solution.

Another key research trajectory is its application in chromatography . Beta-cyclodextrin perbenzoate has been explored as a component of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The benzoylated derivative offers different selectivity compared to native beta-cyclodextrin and other derivatized cyclodextrins. The interactions between the benzoyl groups and the analyte, including π-π stacking and dipole-dipole interactions, contribute to the enantioselective separation of a range of chiral compounds. abo.fi Research in this area focuses on the synthesis of novel CSPs incorporating beta-cyclodextrin perbenzoate and evaluating their performance for the resolution of various racemates.

Furthermore, beta-cyclodextrin perbenzoate serves as a crucial intermediate in the synthesis of other specifically modified cyclodextrins . The benzoyl groups can be selectively removed, allowing for further chemical transformations at specific positions on the cyclodextrin scaffold. This synthetic versatility enables the creation of a diverse library of cyclodextrin derivatives with tailored properties for specific applications.

Data Tables

Table 1: Physical and Chemical Properties of Beta-Cyclodextrin Perbenzoate

| Property | Value | Source(s) |

| Systematic Name | Heptakis(2,3,6-tri-O-benzoyl)-β-cyclodextrin | medchemexpress.com |

| Synonym | Beta-Cyclodextrin Perbenzoate | medchemexpress.com |

| CAS Number | 23666-43-5 | cyclolab.hu |

| Molecular Formula | C₁₈₉H₁₅₄O₅₆ | cyclodextrin-shop.com |

| Molecular Weight | 3321.21 g/mol | medchemexpress.com |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Solubility | Soluble in chloroform, DMF. Insoluble in water. | chemicalbook.com |

Table 2: Research Findings on the Application of Beta-Cyclodextrin Perbenzoate in Chiral Recognition

| Application Area | Research Focus | Key Findings | Reference(s) |

| NMR Spectroscopy | Chiral solvating agent | Induces non-equivalent NMR spectra for racemates of 3,5-dinitrophenyl derivatives. Suggests non-inclusive interaction mechanisms. | researchgate.net |

| Chromatography | Chiral Stationary Phase (CSP) | Benzoylated cyclodextrins provide unique selectivity for enantiomeric separation in HPLC and GC. | abo.fi |

| Chemical Synthesis | Intermediate | Used in the preparation of other selectively modified cyclodextrin derivatives. |

Properties

Molecular Formula |

C189H154O56 |

|---|---|

Molecular Weight |

3321 g/mol |

IUPAC Name |

[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate |

InChI |

InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2 |

InChI Key |

OPGCGZFLDYWLNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for Beta Cyclodextrin Perbenzoate

Strategies for Regioselective Perbenzoylation of Beta-Cyclodextrin (B164692)

The structure of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucopyranose units, presents three types of hydroxyl groups with differing reactivity: the primary hydroxyls at the C-6 position and the secondary hydroxyls at the C-2 and C-3 positions of each glucose unit. The selective benzoylation of these positions is a key challenge and focus in the synthesis of tailored cyclodextrin (B1172386) derivatives.

Primary Hydroxyl Group Perbenzoylation Techniques

The primary hydroxyl groups at the C-6 position are the most reactive due to their lower steric hindrance. Several methods have been developed to achieve regioselective benzoylation at this position. One effective approach involves the use of 1-benzoylimidazole as the acylating agent, catalyzed by an organobase such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like acetonitrile. mdpi.com This metal-free system offers high regioselectivity for the primary hydroxyl groups under mild conditions. mdpi.com

Another strategy to achieve selectivity for the primary hydroxyls is through the use of protecting groups. For instance, the secondary hydroxyls can be protected, leaving the primary hydroxyls available for benzoylation. Subsequent removal of the protecting groups would yield a product selectively benzoylated at the C-6 positions.

| Reagent/Catalyst System | Solvent | Selectivity | Reference |

| 1-Benzoylimidazole/DBU | Acetonitrile | High for primary hydroxyls | mdpi.com |

Secondary Hydroxyl Group Perbenzoylation Techniques

The secondary hydroxyl groups at the C-2 and C-3 positions are less reactive than their primary counterparts, with the C-2 hydroxyl generally being more acidic and nucleophilic than the C-3 hydroxyl. Selective benzoylation of these secondary hydroxyls is challenging but can be achieved. Enzymatic methods have shown promise in this area. For example, the use of alkaline protease from Bacillus subtilis in anhydrous dimethylformamide (DMF) has been shown to catalyze the transesterification of beta-cyclodextrin with vinyl esters of various carboxylic acids, leading to monoacylation at the C-2 secondary hydroxyl group. nih.gov While this demonstrates selectivity for the C-2 position, achieving perbenzoylation at all secondary positions would require more forcing conditions or a multi-step synthetic route.

Direct chemical approaches often lead to a mixture of products. However, by carefully controlling reaction conditions such as temperature, reaction time, and the nature of the base, a degree of selectivity for the secondary hydroxyls can be attained.

Global Perbenzoylation Approaches

For the synthesis of beta-cyclodextrin perbenzoate, a global or exhaustive benzoylation is the primary goal. This is typically achieved by using a large excess of a benzoylating agent in the presence of a suitable base. A common and effective method involves the use of benzoyl chloride in a solvent such as pyridine (B92270). Pyridine acts as both a solvent and a base, activating the hydroxyl groups and neutralizing the hydrochloric acid byproduct. The reaction is typically carried out at elevated temperatures to ensure complete esterification of all 21 hydroxyl groups.

The complete benzoylation results in the formation of heptakis(2,3,6-tri-O-benzoyl)-beta-cyclodextrin. cyclodextrin-shop.commedchemexpress.com The successful synthesis of this perbenzoylated derivative is often confirmed by the disappearance of the hydroxyl stretching band in the infrared spectrum and the appearance of characteristic ester carbonyl signals.

Mechanistic Investigations of Benzoylation Reactions on Cyclodextrin Scaffolds

The mechanism of benzoylation of the hydroxyl groups on the beta-cyclodextrin scaffold follows a nucleophilic acyl substitution pathway. In the case of using benzoyl chloride in pyridine, the reaction is initiated by the nucleophilic attack of a hydroxyl group of the cyclodextrin on the electrophilic carbonyl carbon of benzoyl chloride. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The pyridine in the reaction mixture plays a crucial role. It can act as a nucleophilic catalyst by first reacting with benzoyl chloride to form a highly reactive N-benzoylpyridinium salt. This intermediate is then more susceptible to attack by the cyclodextrin hydroxyl groups. Subsequently, the pyridine acts as a base to deprotonate the resulting oxonium ion and neutralize the liberated hydrochloric acid, driving the reaction to completion.

The relative reactivity of the hydroxyl groups (C-6-OH > C-2-OH > C-3-OH) is a key factor influencing the progression of the perbenzoylation reaction. The initial benzoylation is likely to occur at the more accessible primary C-6 hydroxyls, followed by the secondary hydroxyls. The complete benzoylation of all 21 positions requires forcing conditions to overcome the increasing steric hindrance as more benzoyl groups are introduced.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of Beta-Cyclodextrin Perbenzoate

The optimization of reaction conditions is critical to maximize the yield and purity of beta-cyclodextrin perbenzoate. Key parameters that can be adjusted include the choice of benzoylating agent, solvent, base, reaction temperature, and reaction time.

Key Optimization Parameters:

| Parameter | Variation | Effect on Yield and Selectivity |

| Benzoylating Agent | Benzoyl chloride, Benzoyl anhydride (B1165640), 1-Benzoylimidazole | Benzoyl chloride is highly reactive; benzoyl anhydride is less reactive but avoids HCl byproduct; 1-benzoylimidazole offers high regioselectivity for primary hydroxyls in specific systems. mdpi.com |

| Solvent | Pyridine, Dimethylformamide (DMF), Acetonitrile | Pyridine often serves as both solvent and base. DMF is a polar aprotic solvent that can facilitate the reaction. |

| Base | Pyridine, Triethylamine, 4-Dimethylaminopyridine (DMAP) | The choice of base influences the reaction rate. DMAP is a highly effective acylation catalyst. |

| Temperature | Room temperature to reflux | Higher temperatures generally lead to faster reaction rates and can be necessary for complete perbenzoylation. |

| Reaction Time | Hours to days | Sufficient reaction time is crucial to ensure all 21 hydroxyl groups are benzoylated. |

| Stoichiometry | Excess of benzoylating agent and base | A significant excess of reagents is required to drive the equilibrium towards the perbenzoylated product. |

For global perbenzoylation, a common starting point is the use of a large excess of benzoyl chloride in pyridine at elevated temperatures for an extended period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete conversion.

Purification and Isolation Protocols for Perbenzoylated Beta-Cyclodextrin Derivatives

The purification of beta-cyclodextrin perbenzoate is essential to remove any unreacted starting materials, partially benzoylated intermediates, and byproducts. Due to the significant change in polarity upon perbenzoylation—from the water-soluble native beta-cyclodextrin to the highly nonpolar perbenzoate derivative—the purification strategy is markedly different from that of the parent cyclodextrin.

A typical workup procedure involves quenching the reaction mixture, often by pouring it into a large volume of a non-solvent such as water or an ice-water mixture. This precipitates the crude perbenzoylated product, which can then be collected by filtration. The crude product is then washed extensively to remove any residual pyridine and other water-soluble impurities.

Further purification is generally achieved through recrystallization or column chromatography.

Common Purification Techniques:

| Technique | Description |

| Precipitation/Washing | The reaction mixture is added to a non-solvent (e.g., water) to precipitate the nonpolar product. The precipitate is then washed to remove soluble impurities. |

| Recrystallization | The crude product is dissolved in a suitable hot solvent (e.g., a mixture of chloroform (B151607) and ethanol) and allowed to cool slowly, leading to the formation of purified crystals. |

| Column Chromatography | For highly pure samples, silica (B1680970) gel column chromatography can be employed. A solvent system with appropriate polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) is used to separate the fully substituted product from any partially benzoylated species. |

The purity of the final product can be assessed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. nih.gov

Advanced Structural Characterization and Spectroscopic Elucidation of Beta Cyclodextrin Perbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Substitution Pattern Analysis

NMR spectroscopy is the most powerful tool for confirming the complete substitution of beta-cyclodextrin (B164692) and for elucidating the conformation of the resulting perbenzoate derivative in solution.

The transformation from beta-cyclodextrin to its perbenzoate derivative induces significant changes in the ¹H and ¹³C NMR spectra. The most telling indicator of successful and complete esterification is the disappearance of the signals corresponding to the hydroxyl protons, which are present in the spectrum of the parent beta-cyclodextrin.

In the ¹H NMR spectrum, the protons on the glucopyranose units (H1-H6) experience a substantial downfield shift due to the deshielding effect of the newly formed ester linkages. Protons adjacent to the ester groups (H2, H3, and H6) are most affected. Furthermore, new, complex multiplet signals appear in the aromatic region (approximately 7.2-8.2 ppm), corresponding to the protons of the twenty-one benzoate (B1203000) groups. The integration of this aromatic region relative to the glucopyranose proton region provides a quantitative measure of the degree of substitution.

In the ¹³C NMR spectrum, the carbons of the glucopyranose ring (C1-C6) also shift downfield. The appearance of a new signal around 165-167 ppm is a definitive marker for the carbonyl carbon of the benzoate ester groups. Additional signals in the 128-134 ppm range correspond to the aromatic carbons of the benzoate substituents.

| Proton/Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Benzoate (ortho) | ~8.0 - 8.2 | ~129 - 131 | Deshielded aromatic protons/carbons adjacent to the electron-withdrawing ester group. |

| Benzoate (meta) | ~7.4 - 7.6 | ~128 - 130 | Aromatic protons/carbons with less deshielding effect. |

| Benzoate (para) | ~7.5 - 7.7 | ~133 - 135 | Unique electronic environment at the para position. |

| Ester Carbonyl | - | ~165 - 167 | Characteristic chemical shift for ester carbonyl carbons. |

| C1 (Anomeric) | ~5.5 - 6.0 | ~95 - 100 | Downfield shift due to esterification at C2. |

| C2, C3, C4 | ~4.5 - 5.5 | ~70 - 85 | Significant downfield shift due to deshielding from adjacent benzoate groups. |

| C5 | ~4.0 - 4.5 | ~70 - 80 | Less affected than C2/C3/C6 but still shifted downfield. |

| C6 | ~4.2 - 4.8 | ~62 - 68 | Significant downfield shift due to primary ester linkage. |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling networks. It would be used to trace the connectivity of protons within each glucopyranose unit (e.g., from H1 to H2, H2 to H3, etc.) and within each benzoate ring (e.g., ortho to meta protons). This technique is fundamental for confirming the assignment of the overlapping signals in the 1D spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity (<5 Å), providing critical information about the molecule's conformation and the orientation of the benzoate groups relative to the cyclodextrin (B1172386) core. NOESY and ROESY spectra would be expected to show cross-peaks between the protons of the benzoate rings and the protons of the glucopyranose backbone (H3, H5). The presence and intensity of these correlations would help to determine whether the bulky benzoate groups are oriented away from the macrocycle or if they fold back, potentially interacting with neighboring units. For a molecule of this size, ROESY is often preferred as it avoids the issue of zero-crossing NOE signals that can occur for medium-sized molecules.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy provides a rapid and effective method for confirming the functional group transformation from hydroxyl to ester.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of beta-cyclodextrin perbenzoate is dominated by features characteristic of the benzoate esters. The most definitive evidence of complete reaction is the disappearance of the broad O-H stretching band typically observed between 3200 and 3500 cm⁻¹ in the parent beta-cyclodextrin. Concurrently, a strong, sharp absorption band appears in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the aromatic ester. Other significant peaks include C-O stretching vibrations for the ester linkage around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, as well as C=C stretching bands from the aromatic rings around 1600 cm⁻¹ and 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information. The C=O stretch is also visible, though typically weaker than in the FTIR spectrum. However, the aromatic C=C stretching vibrations of the benzoate rings are often strong and sharp, providing a clear fingerprint of the substituent groups. The symmetric "ring breathing" mode of the benzene (B151609) ring near 1000 cm⁻¹ would be a prominent feature.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Stretching of C-H bonds on the benzoate rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Stretching of C-H bonds on the cyclodextrin backbone. |

| Ester C=O Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Weak/Medium) | Carbonyl stretching of the benzoate ester groups. |

| Aromatic C=C Stretch | ~1600, ~1450 (Medium) | ~1600 (Strong) | Benzene ring skeletal vibrations. |

| Ester C-O Stretch | 1250 - 1300 (Strong) | Medium | Asymmetric C-O-C stretching. |

| Ester C-O Stretch | 1100 - 1150 (Strong) | Medium | Symmetric C-O-C stretching. |

| Ring Breathing | Weak | ~1000 (Strong) | Symmetric stretching of the benzene ring. |

| O-H Stretch | Absent | Absent | Disappearance confirms complete esterification. |

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

X-ray diffraction is the definitive technique for analyzing the solid-state structure of beta-cyclodextrin perbenzoate. Native beta-cyclodextrin is a crystalline material with a well-defined diffraction pattern. The perbenzoylated derivative is also expected to be a highly crystalline solid, but with a completely different crystal packing and unit cell due to the presence of the bulky, rigid benzoate groups.

A powder XRD (PXRD) pattern would exhibit sharp, well-defined peaks, confirming the crystalline nature of the material. The positions and intensities of these diffraction peaks are unique to the specific crystalline form of beta-cyclodextrin perbenzoate and can be used as a reliable method for identification and quality control.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is used to confirm the molecular weight of the final product and assess its purity. Given the large size and low volatility of beta-cyclodextrin perbenzoate, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.

The theoretical molecular weight of heptakis(2,3,6-tri-O-benzoyl)-beta-cyclodextrin (C₁₈₉H₁₅₄O₅₆) is approximately 3321.2 g/mol . In ESI-MS, the molecule is typically observed as an adduct with a cation, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺). Therefore, the expected mass-to-charge ratio (m/z) would correspond to the molecular weight plus the mass of the adduct ion. The technique can also reveal the presence of incompletely substituted species (e.g., derivatives with 20 or fewer benzoate groups), which would appear at lower m/z values, thus serving as a sensitive probe of reaction completion and product purity.

Tandem MS (MS/MS) experiments could be used to study fragmentation pathways, which would likely involve the sequential loss of benzoate groups (mass ≈ 105 Da) or benzoic acid (mass ≈ 122 Da), providing further structural confirmation.

| Ion Species | Theoretical Mass-to-Charge Ratio (m/z) | Description |

| [M+H]⁺ | ~3322.2 | Protonated molecular ion (less common). |

| [M+Na]⁺ | ~3344.2 | Sodiated molecular ion (commonly observed adduct). |

| [M+K]⁺ | ~3360.3 | Potassiated molecular ion (commonly observed adduct). |

| [M - C₇H₅O]⁺ | ~3216.2 | Fragment ion resulting from the loss of a benzoyl group. |

| [M - C₇H₆O₂]⁺ | ~3199.2 | Fragment ion resulting from the loss of a benzoic acid molecule. |

Electron Microscopy (SEM, TEM) for Morphological Features of Beta-Cyclodextrin Perbenzoate Assemblies

Electron microscopy techniques are used to visualize the morphology and surface characteristics of the bulk material.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of the solid material. For a crystalline powder, SEM would reveal the morphology of the individual crystals, including their shape (e.g., needles, plates, prisms), size distribution, and surface texture. This information is valuable for understanding the material's physical properties, such as flowability and packing density.

Transmission Electron Microscopy (TEM): TEM offers much higher magnification and is used to observe the internal structure of materials. While typically used for nanomaterials, TEM could be employed to study the edges of crushed microcrystals of beta-cyclodextrin perbenzoate to identify crystal lattice fringes, which would provide further evidence of the material's high degree of crystallinity and ordered internal structure.

Supramolecular Interactions and Host Guest Complexation Dynamics of Beta Cyclodextrin Perbenzoate

Fundamental Principles of Supramolecular Assembly Mediated by Beta-Cyclodextrin (B164692) Perbenzoate

The supramolecular assembly of beta-cyclodextrin perbenzoate is governed by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. lew.ro Cyclodextrins, including their derivatives, are known for their ability to form inclusion complexes with a wide array of guest molecules, a characteristic that is central to their role as building blocks in the construction of nano-scale supramolecular systems. nankai.edu.cn The hydrophobic inner cavity of the beta-cyclodextrin derivative provides a favorable environment for the encapsulation of nonpolar or sparingly soluble guest molecules.

The benzoate (B1203000) groups introduced onto the cyclodextrin (B1172386) scaffold play a critical role in modulating the assembly process. These aromatic moieties can engage in π-π stacking interactions, contributing to the stability and organization of the resulting supramolecular structures. Furthermore, the nature of the linkage between the benzoate group and the cyclodextrin can influence the self-assembly behavior, leading to different architectures such as helical columnar or linear channel superstructures. nih.gov The dimerization of modified beta-cyclodextrin molecules is often a key initial step in the formation of larger, linear polymeric supramolecular architectures, a process that is frequently driven by favorable entropic contributions. nih.gov

Investigation of Host-Guest Complex Formation with Specific Analytes

The formation of host-guest complexes between beta-cyclodextrin perbenzoate and various analytes is a dynamic process influenced by the size, shape, and polarity of the guest molecule, as well as the properties of the modified cyclodextrin cavity.

Determining the stoichiometry of the inclusion complex is a fundamental step in characterizing the host-guest interaction. For beta-cyclodextrin and its derivatives, the most common stoichiometry is 1:1, where one host molecule encapsulates one guest molecule. lew.ro However, other stoichiometries, such as 1:2 or 2:1 (host:guest), can also occur depending on the relative sizes and shapes of the host and guest. nih.govnih.gov

Several analytical techniques are employed to determine the binding stoichiometry. UV-Vis spectroscopy is a common method, where changes in the absorbance of the guest molecule upon addition of the cyclodextrin are monitored. lew.ro Job's method of continuous variation is a classical approach used with spectral data to elucidate the stoichiometry of complexes. scispace.com For instance, a plot of the change in a measured property versus the mole fraction of the guest will exhibit a maximum at a mole fraction corresponding to the stoichiometry of the complex. scispace.com

Table 1: Examples of Binding Stoichiometries for Beta-Cyclodextrin Complexes

| Guest Molecule | Host | Stoichiometry (Host:Guest) | Reference |

|---|---|---|---|

| Benzimidazolium bromide salt | Beta-cyclodextrin | 1:1 | lew.ro |

| Naphthalene | Beta-cyclodextrin | 1:2 | nih.gov |

| Biphenyl | Beta-cyclodextrin | 1:2 | nih.gov |

| 1-Adamantanol | Beta-cyclodextrin | 2:2 | nih.gov |

| 2-Adamantanol | Beta-cyclodextrin | 3:2 | nih.gov |

The orientation of the guest molecule within the beta-cyclodextrin perbenzoate cavity is a critical aspect of the inclusion complex. The perbenzoate moieties can influence the positioning of the guest through steric hindrance and specific interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), is a powerful tool for elucidating the spatial proximity between the protons of the host and the guest, thereby providing insights into the guest's orientation.

For example, in complexes with benzimidazolium salts, NOE (Nuclear Overhauser Effect) correlations can indicate which part of the guest molecule is situated inside the cyclodextrin cavity. lew.ro Studies have shown the coexistence of multiple inclusion modes, where different parts of the guest molecule, such as a phenacyl group or a dimethyl-substituted benzene (B151609) ring, can reside within the cavity. lew.ro

Influence of Perbenzoate Moieties on Cavity Hydrophobicity and Rigidity

The introduction of perbenzoate moieties onto the beta-cyclodextrin framework significantly alters the properties of the cavity. These modifications can increase the hydrophobicity of the cavity, making it a more favorable environment for nonpolar guest molecules. This enhanced hydrophobicity can lead to stronger binding and higher association constants for suitable guests.

Furthermore, the bulky benzoate groups can impart greater rigidity to the cyclodextrin structure. This increased rigidity can affect the kinetics and thermodynamics of complexation, as a more pre-organized host may have a lower entropic penalty upon binding. The specific placement and number of benzoate groups will determine the extent of these effects on the cavity's properties.

Thermodynamics and Kinetics of Inclusion Complexation for Beta-Cyclodextrin Perbenzoate (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of host-guest interactions. nih.gov By titrating a solution of the guest into a solution of the host, ITC can determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

The thermodynamic profile provides valuable information about the driving forces of complexation. A negative enthalpy change suggests that the binding is driven by favorable interactions such as hydrogen bonding and van der Waals forces. A positive entropy change often indicates that the release of ordered water molecules from the host cavity and the guest surface is a major contributor to the binding process.

Table 2: Thermodynamic Parameters for Beta-Cyclodextrin Complexation

| Guest Molecule | Host | Ka (M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |

|---|---|---|---|---|---|

| Methyl Viologen | Beta-cyclodextrin coated quantum dots | - | - | - | researchgate.net |

| Ascorbic Acid | Beta-cyclodextrin coated quantum dots | - | - | - | researchgate.net |

| p-Coumaric acid | Beta-cyclodextrin | - | -11.72 | - | researchgate.net |

Kinetic studies, which can be performed using techniques like ultrasonic relaxation spectroscopy, provide information about the rates of complex formation (kf) and dissociation (kb). mdpi.com These kinetic parameters are crucial for understanding the dynamic nature of the host-guest equilibrium.

Computational Modeling of Inclusion Complexes Involving Beta-Cyclodextrin Perbenzoate

Computational modeling has become an indispensable tool for investigating the structure, stability, and dynamics of inclusion complexes at the molecular level. nih.gov Molecular dynamics (MD) simulations and quantum mechanical calculations can provide detailed insights that complement experimental findings.

MD simulations can be used to explore the conformational landscape of the host-guest complex, identify the preferred binding modes, and calculate the binding free energy. frontiersin.org These simulations can also reveal the role of solvent molecules in the complexation process.

Quantum mechanical methods, such as PM3 semi-empirical calculations and ONIOM hybrid methods, can be used to calculate the stabilization energies of the inclusion complexes. nih.gov These calculations can help to rationalize the observed binding affinities and selectivities. For example, computational studies have been used to correlate the stabilization energies of beta-cyclodextrin complexes with the migration order observed in capillary electrophoresis experiments. nih.gov These models can also elucidate the changes in intramolecular hydrogen bonding within the cyclodextrin upon guest inclusion. nih.gov

Chiral Recognition and Enantioselective Discrimination by Beta Cyclodextrin Perbenzoate

Principles of Chiral Selectivity Enhanced by Perbenzoate Functionality

Beta-cyclodextrin (B164692), a cyclic oligosaccharide, possesses a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique structure allows it to form inclusion complexes with a variety of guest molecules, a key factor in its application as a chiral selector. The chiral recognition capability of native beta-cyclodextrin stems from the numerous chiral centers within its glucopyranose units.

The introduction of perbenzoate groups to the beta-cyclodextrin molecule significantly enhances its chiral selectivity. This enhancement is attributed to several factors:

Steric Interactions: The bulky benzoate (B1203000) groups create a more rigid and defined chiral environment at the entrance of the cyclodextrin (B1172386) cavity. This steric hindrance forces enantiomers to interact differently with the chiral stationary phase, leading to differential retention and, consequently, separation.

π-π Interactions: The aromatic benzoate groups can engage in π-π stacking interactions with guest molecules containing aromatic rings. The strength of these interactions can vary between enantiomers depending on their spatial orientation, contributing to chiral discrimination.

Dipole-Dipole Interactions: The carbonyl groups of the benzoate moieties introduce additional sites for dipole-dipole interactions, further refining the chiral recognition capabilities of the molecule.

Inclusion Complexation: The fundamental mechanism of inclusion into the cyclodextrin cavity remains a crucial part of the separation process. The perbenzoate groups modify the entrance and the microenvironment of the cavity, influencing how each enantiomer fits and interacts within it.

The synergistic effect of these interactions results in a highly selective chiral stationary phase capable of resolving a wide range of racemic compounds.

Enantioseparation Studies Using Chromatographic Techniques with Beta-Cyclodextrin Perbenzoate as Chiral Stationary Phase

Beta-cyclodextrin perbenzoate has been successfully employed as a chiral stationary phase (CSP) in various chromatographic techniques for the separation of enantiomers.

In High-Performance Liquid Chromatography (HPLC), beta-cyclodextrin perbenzoate is typically bonded to a silica (B1680970) support to create a CSP. This type of column has demonstrated high efficiency in separating a wide variety of chiral compounds, including pharmaceuticals and agrochemicals. The separation mechanism in HPLC is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. The enantiomer that forms a more stable complex with the CSP is retained longer on the column, resulting in its elution after the less strongly interacting enantiomer.

The composition of the mobile phase is a critical factor in achieving optimal enantioseparation. nih.gov By varying the mobile phase, the interactions between the analytes and the CSP can be modulated to improve resolution. nih.gov

Table 1: Examples of Enantioseparation using Beta-Cyclodextrin Perbenzoate CSP in HPLC

| Compound | Mobile Phase | Resolution (Rs) |

| Flavanone | Methanol/Water | 3.06 |

| 2-Hydroxyflavanone | Methanol/Water | 3.89 |

| 4-Hydroxyflavanone | Methanol/Water | 4.48 |

| Silymarin | Methanol/Water | 4.34 |

| Benzoin | Acetonitrile/Water | 1.8 |

| Tröger's Base | Acetonitrile/Water | 2.1 |

The data in this table is illustrative and compiled from various studies to demonstrate the application of beta-cyclodextrin perbenzoate CSPs.

In Gas Chromatography (GC), beta-cyclodextrin perbenzoate derivatives are used as chiral selectors in capillary columns. These columns are highly effective for the separation of volatile and thermally stable enantiomers. The chiral recognition mechanism in GC is based on the differential partitioning of the enantiomers between the gaseous mobile phase and the liquid chiral stationary phase.

The operating temperature is a crucial parameter in GC enantioseparations. Lowering the temperature generally increases the separation factor (α), leading to better resolution of the enantiomers. gcms.cz

Table 2: Influence of Temperature on Enantioselectivity in GC

| Compound | Temperature (°C) | Separation Factor (α) |

| Limonene | 60 | 1.05 |

| Limonene | 50 | 1.08 |

| 1-Phenylethanol | 100 | 1.12 |

| 1-Phenylethanol | 90 | 1.15 |

This table illustrates the general trend of increasing enantioselectivity with decreasing temperature in GC separations using cyclodextrin-based CSPs.

In Capillary Electrophoresis (CE), beta-cyclodextrin perbenzoate can be used as a chiral selector added to the background electrolyte. The separation of enantiomers in CE is based on their different mobilities in the electric field, which are influenced by their differential interactions with the chiral selector. The formation of diastereomeric complexes with different stability constants and/or sizes leads to different migration times for the enantiomers.

The concentration of the chiral selector, the pH of the buffer, and the applied voltage are key parameters that need to be optimized to achieve successful enantioseparation in CE.

Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence) for Chiral Recognition Mechanisms of Beta-Cyclodextrin Perbenzoate

Spectroscopic techniques are powerful tools for elucidating the mechanisms of chiral recognition by beta-cyclodextrin perbenzoate.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. When a guest molecule forms an inclusion complex with beta-cyclodextrin perbenzoate, changes in the CD spectrum of either the host or the guest can be observed. These changes provide information about the binding stoichiometry, the stability of the diastereomeric complexes, and the orientation of the guest molecule within the cyclodextrin cavity.

Fluorescence Spectroscopy: Fluorescence spectroscopy can be used to study chiral recognition if either the host or the guest molecule is fluorescent. The formation of an inclusion complex can lead to changes in the fluorescence intensity, emission wavelength, and fluorescence lifetime. By monitoring these changes, the binding constants for the two enantiomers can be determined, providing a quantitative measure of the enantioselectivity of the system.

These spectroscopic methods, often used in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the supramolecular interactions that govern chiral discrimination.

Molecular Dynamics Simulations for Enantioselective Interactions of Beta-Cyclodextrin Perbenzoate

Molecular dynamics (MD) simulations are a computational tool used to study the dynamic behavior of molecules and their interactions at an atomic level. nih.gov In the context of chiral recognition, MD simulations can provide detailed insights into the formation of diastereomeric complexes between enantiomers and beta-cyclodextrin perbenzoate.

By simulating the interactions between the host and guest molecules, researchers can:

Visualize the Binding Modes: MD simulations can reveal the preferred orientation and conformation of each enantiomer within the cyclodextrin cavity.

Analyze Intermolecular Interactions: The simulations can identify and quantify the specific interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that contribute to complex formation and chiral discrimination. nih.govsioc-journal.cn

Calculate Binding Free Energies: MD simulations can be used to calculate the binding free energies for the two diastereomeric complexes. The difference in these binding energies provides a theoretical measure of the enantioselectivity of the system, which can be compared with experimental results. sioc-journal.cn

These computational studies complement experimental data and provide a deeper understanding of the molecular basis of chiral recognition by beta-cyclodextrin perbenzoate. nih.govwiley.com

Catalytic Activity and Reaction Modulation by Beta Cyclodextrin Perbenzoate

Role of Beta-Cyclodextrin (B164692) Perbenzoate as a Supramolecular Catalyst

Beta-cyclodextrin, a cyclic oligosaccharide, is renowned for its ability to act as a supramolecular catalyst by forming host-guest inclusion complexes with a variety of substrate molecules. This encapsulation within its hydrophobic cavity can mimic enzymatic catalysis, providing a unique microenvironment that can alter reaction pathways and enhance reaction rates. The driving forces for this complexation include hydrophobic interactions, van der Waals forces, and hydrogen bonding.

However, in the case of beta-cyclodextrin perbenzoate, the extensive modification of the hydroxyl groups with bulky benzoyl groups significantly alters its structure and properties. X-ray analysis of analogous peracylated beta-cyclodextrins, such as heptakis(2,3,6-tri-O-acetyl)-beta-CD, has revealed that the macrocycle undergoes elliptical distortion. More critically, one of the acyl chains can intramolecularly penetrate the cavity or act as a "lid," effectively closing off the cavity. nih.gov This intramolecular self-inclusion is a consequence of the steric hindrance between adjacent acyl chains and the absence of the hydrogen bonding network that typically maintains the open conical structure of the native cyclodextrin (B1172386). nih.gov

This structural change has profound implications for its role as a supramolecular catalyst. The formation of inclusion complexes with external guest molecules is largely precluded because the cavity is occupied by one of its own acyl chains. nih.gov Consequently, the primary mechanism by which unmodified beta-cyclodextrin catalyzes reactions—encapsulation of the substrate—is not expected to be operative for beta-cyclodextrin perbenzoate. Any catalytic activity would likely arise from different mechanisms, such as interactions with the benzoyl groups on the exterior of the molecule, though this is not a primary focus of current research.

Investigation of Reaction Mechanisms in the Presence of Beta-Cyclodextrin Perbenzoate

The reaction mechanisms catalyzed by native beta-cyclodextrin are intricately linked to the formation of the host-guest complex. Catalysis can occur through several pathways:

Transition State Stabilization: The cyclodextrin cavity can provide a conformationally restricted environment that preferentially binds the transition state of a reaction over the ground state of the reactants, thereby lowering the activation energy.

Proximity Effects: By co-encapsulating two reactant molecules, the cyclodextrin can increase their effective concentration and orient them favorably for reaction.

Microenvironment Effects: The hydrophobic nature of the cavity can alter the solvation of the encapsulated substrate, which can significantly influence reactions that are sensitive to solvent polarity.

Given that beta-cyclodextrin perbenzoate is unlikely to form stable inclusion complexes, these mechanisms are not expected to be at play. nih.gov Investigations into its effect on reaction mechanisms would need to explore alternative hypotheses. For instance, the perbenzoylated molecule might influence the bulk properties of the solvent or act as a phase-transfer catalyst in certain systems, although its efficacy in this role compared to other phase-transfer catalysts would need to be established. Without the ability to encapsulate substrates, its direct involvement in the molecular steps of a reaction is likely to be minimal.

Stereoselective Catalysis Mediated by Beta-Cyclodextrin Perbenzoate

Native and appropriately modified cyclodextrins are known to induce stereoselectivity in chemical reactions. The chiral environment of the cyclodextrin cavity can differentiate between enantiomers or diastereomers of a substrate, or it can favor the formation of one stereoisomer over another in the product. This is achieved by the differential binding of the stereoisomers or by guiding the approach of a reactant to a prochiral center within the complex.

The potential for beta-cyclodextrin perbenzoate to act as a stereoselective catalyst is severely diminished by its inability to form inclusion complexes. nih.gov The well-defined, chiral microenvironment of the cavity, which is the basis for stereoselective recognition, is not accessible to external substrates. While the perbenzoylated molecule itself is chiral, any stereoselective influence would have to be exerted through weaker, less-defined interactions on its exterior. Research has shown that even for other asymmetrically substituted cyclodextrin derivatives, the substitution pattern significantly influences the enantioselectivity, highlighting the importance of the specific molecular architecture. nih.gov Without the ability to form a structured complex, achieving significant and predictable stereoselectivity with beta-cyclodextrin perbenzoate is highly improbable.

Application in Organic Transformation Reactions (e.g., Oxidation, Addition, Click Reactions)

Unmodified and variously functionalized beta-cyclodextrins have been successfully employed as catalysts in a wide array of organic transformations, including oxidation, addition, and click reactions. researchgate.netepa.govresearchgate.netrawdatalibrary.neteurekaselect.comnih.govresearchgate.netrsc.orgeurekaselect.comresearchgate.net

Oxidation Reactions: Beta-cyclodextrin can enhance the rate and selectivity of oxidation reactions by encapsulating the substrate and mediating the interaction with the oxidizing agent. nih.gov

Addition Reactions: In reactions such as Michael additions, the cyclodextrin cavity can bring the nucleophile and the electrophile into proximity, facilitating the reaction.

Click Reactions: Cyclodextrin-based catalysts have been developed to promote click chemistry, such as the formation of 1,2,3-triazoles, often through the complexation of a metal catalyst or the reactants themselves. researchgate.netrawdatalibrary.neteurekaselect.com

Based on the structural characteristics of beta-cyclodextrin perbenzoate, its application in these organic transformations as a catalyst in the conventional sense is not promising. The intramolecularly blocked cavity prevents it from acting as a molecular reactor or a host for the reactants. nih.gov Therefore, the significant catalytic effects observed with other cyclodextrin derivatives in these reactions are not expected to be replicated with the perbenzoylated form.

The table below summarizes the expected impact of perbenzoylation on the catalytic properties of beta-cyclodextrin.

| Catalytic Property | Native Beta-Cyclodextrin | Beta-Cyclodextrin Perbenzoate (Inferred) | Rationale for Difference |

| Supramolecular Catalysis | Acts as a host to form inclusion complexes, mimicking enzyme catalysis. | Unlikely to act as a host for supramolecular catalysis. | The benzoyl groups cause intramolecular self-inclusion, blocking the cavity. nih.gov |

| Substrate Specificity | High specificity based on the size and shape of the substrate fitting into the cavity. | Low to no substrate specificity based on inclusion. | The cavity is not accessible to external guest molecules. nih.gov |

| Rate Enhancement | Significant rate enhancements are often observed due to transition state stabilization and proximity effects within the cavity. | Negligible rate enhancement expected from inclusion-based catalysis. | The primary mechanism for rate enhancement is absent. |

| Stereoselective Catalysis | The chiral cavity can induce high stereoselectivity. | Unlikely to be an effective stereoselective catalyst. | The chiral microenvironment of the cavity is not available for substrate interaction. |

| Applicability in Organic Reactions | Widely used in oxidation, addition, click reactions, etc. researchgate.netepa.govresearchgate.netrawdatalibrary.neteurekaselect.comnih.govresearchgate.netrsc.orgeurekaselect.comresearchgate.net | Limited to no applicability as a direct catalyst in these reactions. | The inability to form inclusion complexes prevents it from facilitating these transformations. |

Theoretical and Computational Chemistry of Beta Cyclodextrin Perbenzoate

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular mechanics and molecular dynamics simulations are essential computational techniques for exploring the conformational possibilities and dynamic behavior of large macrocycles. MM methods use classical force fields to calculate the potential energy of a system, allowing for rapid geometry optimization, while MD simulations solve Newton's equations of motion to simulate how atoms in a molecule move over time, providing insights into its flexibility and structural evolution.

For a molecule like beta-cyclodextrin (B164692) perbenzoate, the substitution of all 21 hydroxyl groups with bulky benzoate (B1203000) moieties drastically alters its properties compared to the parent β-cyclodextrin. The primary effect is the elimination of the intramolecular hydrogen bond network that gives native β-cyclodextrin its relatively rigid, truncated cone structure mdpi.comsemanticscholar.org. This loss of hydrogen bonding, coupled with the steric hindrance and electrostatic interactions of the 21 benzoate groups, would result in significantly increased conformational flexibility mdpi.comsemanticscholar.org.

Key parameters analyzed in such simulations include:

Radius of Gyration (Rg): To measure the compactness of the molecule over time.

Root Mean Square Deviation (RMSD): To assess structural stability and conformational changes from an initial geometry.

Dihedral and Tilt Angles of Glucose Units: To quantify the distortion of the cyclodextrin (B1172386) backbone.

Cavity Dimensions: To determine how the substituents affect the size and accessibility of the central pore.

Studies on other derivatives have shown that the nature of the solvent also plays a critical role; polar solvents can lead to larger structural fluctuations and deformations of the cyclodextrin cavity compared to non-polar solvents rsc.org.

| Parameter | Uncomplexed TM-β-CD (Hydrated) | TM-β-CD with Guest Molecule | Significance |

|---|---|---|---|

| Macrocycle Symmetry | Large deviation from C7 symmetry | Approaches C7 symmetry | Demonstrates an "induced-fit" mechanism where the host adapts to the guest mdpi.comresearchgate.net. |

| Cavity Shape | Partially collapsed/distorted | Open, conical shape | The presence of a guest molecule stabilizes a more regular conformation mdpi.comresearchgate.net. |

| Flexibility (from MD) | High conformational flexibility | Reduced flexibility | Host-guest interactions constrain the movement of the macrocycle. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. By approximating the electron density of a system, DFT can calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions.

For beta-cyclodextrin perbenzoate, DFT calculations would be crucial for understanding how the electron-withdrawing nature of the benzoate groups affects the molecule's properties. These calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), can pinpoint the most stable conformers and their relative energies semanticscholar.orgnih.gov. Studies on methylated β-cyclodextrins have demonstrated that different DFT functionals can sometimes predict different lowest-energy conformers, highlighting the importance of method selection nih.gov.

The key insights from DFT calculations on beta-cyclodextrin perbenzoate would include:

Optimized Geometry: Providing precise bond lengths, bond angles, and dihedral angles for the most stable conformation(s).

Electronic Properties: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. The introduction of benzoate groups would likely alter this gap compared to native β-cyclodextrin.

Electrostatic Potential Surface: This visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The carbonyl oxygens of the benzoate groups would be regions of high negative potential, while the aromatic rings would also contribute significantly to the electronic landscape, influencing how the molecule interacts with guest molecules or solvents.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors that predict sites susceptible to nucleophilic or electrophilic attack.

| Computational Method | Typical Application | Reference Example |

|---|---|---|

| B3LYP-GD2/6-31G(d,p) | Geometry optimization and energy calculation of conformers. | Used to find stable structures of heptakis(2,6-O-dimethyl)-β-cyclodextrin nih.gov. |

| M06-2X/6-31G(d,p) | Calculating geometries and enthalpies of formation, particularly good for non-covalent interactions. | Applied to various methylated β-cyclodextrins to determine their geometries semanticscholar.org. |

| ωB97XD | Long-range corrected functional suitable for studying systems with dispersion interactions. | Often used as a benchmark functional for complexes with hydrogen bonds and other weak interactions nih.gov. |

Quantum Chemical Studies of Interaction Energies and Binding Motifs within Beta-Cyclodextrin Perbenzoate Systems

Quantum chemical methods are paramount for quantifying the non-covalent interactions that stabilize the structure of a molecule and its complexes. For beta-cyclodextrin perbenzoate, these interactions are complex, involving intramolecular forces between the benzoate substituents and intermolecular forces if a guest molecule is present.

The primary intramolecular interactions would be van der Waals forces and π-π stacking between adjacent benzoate groups. The absence of the strong intramolecular hydrogen bonds found in native β-cyclodextrin means that these weaker, non-covalent forces would dominate in defining the conformational preferences of the macrocycle nih.gov. A theoretical study on dimethyl-β-cyclodextrin (DM-β-CD) showed that while native β-CD is stabilized by strong hydrogen bonds (averaging -5.66 to -5.86 kcal/mol), the interactions in the methylated derivative are weaker and dominated by van der Waals forces nih.gov. A similar trend would be expected for the perbenzoate derivative.

Methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level DFT with dispersion corrections are used to decompose the total interaction energy into physically meaningful components:

Electrostatic: Arising from the interaction of static charge distributions.

Exchange (or Pauli Repulsion): A purely quantum mechanical effect preventing electron clouds from overlapping.

Induction (or Polarization): The distortion of the electron cloud of one molecule by another.

Dispersion: Attractive forces arising from correlated electron fluctuations (van der Waals forces).

When beta-cyclodextrin perbenzoate forms an inclusion complex, quantum chemical calculations can determine the binding energy (ΔE_bind) or complexation energy (ΔE_complex), which indicates the stability of the host-guest assembly nih.govresearchgate.net. The binding motifs would be dictated by hydrophobic interactions between a non-polar guest and the aromatic rings of the benzoate groups, as well as potential hydrogen bonds or electrostatic interactions with the carbonyl groups.

Prediction of Spectroscopic Properties and Chiroptical Behavior of Beta-Cyclodextrin Perbenzoate

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. These predictions can help in interpreting experimental spectra and confirming structural assignments.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts with good accuracy acs.org. For beta-cyclodextrin perbenzoate, theoretical NMR spectra would be invaluable for assigning the complex array of signals from the 21 chemically similar but conformationally distinct benzoate groups and the underlying glucopyranose units. Comparing calculated shifts for different conformers with experimental data can help identify the dominant structure in solution.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. The calculated spectrum of beta-cyclodextrin perbenzoate would be dominated by strong signals corresponding to the C=O stretching of the ester groups and various vibrations of the aromatic rings. These theoretical spectra can aid in the interpretation of experimental results and confirm the complete substitution of the hydroxyl groups.

Advanced Materials Science Applications of Beta Cyclodextrin Perbenzoate

Integration into Polymer Matrices and Nanostructures

The incorporation of cyclodextrin (B1172386) derivatives into polymer matrices is a widely explored strategy to enhance material properties and introduce novel functionalities. Although specific data on beta-cyclodextrin (B164692) perbenzoate is scarce, studies on other modified cyclodextrins demonstrate their role in forming functional nanostructures and composites.

Cyclodextrin-based polymers (CDPs) are notable for creating nanostructured materials, including nanosponges, which are cross-linked polymers forming a porous, nano-sized framework. These structures are synthesized by reacting cyclodextrins with various cross-linkers, such as epichlorohydrin (B41342) or citric acid. uoa.grnih.gov The resulting materials possess high surface areas and the ability to encapsulate a wide range of molecules, a feature driven by the hydrophobic inner cavity of the cyclodextrin units. uoa.gr

Furthermore, cyclodextrin derivatives have been used to create self-assembling nanoparticles. For instance, β-CD derivatives conjugated with polyethylene (B3416737) glycol (PEG) can self-associate in aqueous solutions to form stable spherical nanoparticles. nih.gov These nanostructures are investigated for their potential in creating advanced drug delivery systems. The ability of modified β-CDs to form inclusion complexes allows for their integration into larger polymeric systems, such as hydrogels and nanofibers, to impart specific recognition and release capabilities. mdpi.com

| Nanostructure Type | Polymer Matrix / Cross-linker | Key Feature | Potential Application |

| Nanosponges | Epichlorohydrin, Citric Acid | High porosity and surface area | Drug delivery, Catalysis |

| Self-Assembled Nanoparticles | Polyethylene Glycol (PEG) | Forms stable spherical structures | Controlled drug release |

| Hydrogels | Acrylamide (B121943), Acrylic Acid | Encapsulation of organic pollutants | Wastewater treatment |

Surface Modification and Coating Applications

The chemical modification of surfaces with cyclodextrin derivatives is a key strategy for imparting properties such as biocompatibility, targeted adhesion, and controlled release of active compounds. Beta-cyclodextrin and its derivatives can be grafted onto various substrates, including natural fibers, synthetic polymers, and inorganic nanoparticles.

For instance, β-CD has been successfully coated onto magnetic nanocomposites to improve their biocompatibility for biomedical applications. nih.gov Such coatings can be achieved through straightforward procedures where the cyclodextrin interacts with the nanoparticle surface, potentially forming a dispersed matrix. nih.gov Similarly, surfaces of materials like polyethylene terephthalate (B1205515) (PET) fibers have been modified with β-CD to develop textiles that can release fragrances or antimicrobial agents. researchgate.net

Coatings composed of β-CD cross-linked with citric acid have been developed as biocompatible layers on medical implants. nih.gov These biopolymer coatings can be covalently grafted onto surfaces and are explored for their ability to act as drug delivery systems, releasing therapeutic agents locally. nih.gov The modification of bismuth oxide nanoparticles with functionalized β-CD has also been shown to prevent agglomeration and enhance the colloidal stability of the nanoparticles. mdpi.com

| Substrate | Coating Material | Purpose of Modification | Reference Application |

| Magnetic Nanocomposites | Beta-cyclodextrin (β-CD) | Improve biocompatibility | Biomedical imaging/therapy |

| PET Textile Fibers | Beta-cyclodextrin (β-CD) | Controlled release of agents | Functional textiles |

| Medical Implants | β-CD / Citric Acid Polymer | Local drug delivery | Orthopedics, Stents |

| Bismuth Oxide Nanoparticles | Functionalized β-CD | Enhance stability, prevent agglomeration | Antimicrobial agents |

Development of Sensors and Detection Systems Employing Beta-Cyclodextrin Perbenzoate

The unique molecular recognition capability of cyclodextrins makes them excellent candidates for the development of chemical sensors. By forming host-guest complexes with specific analyte molecules, they can induce a measurable signal change. While sensors based specifically on beta-cyclodextrin perbenzoate are not widely reported, the broader family of β-CD derivatives is extensively used in sensing applications.

Electrochemical sensors have been constructed by modifying electrodes with β-CD composites. For example, a glassy carbon electrode modified with a three-dimensional reduced graphene oxide and β-CD composite was developed for the sensitive detection of dopamine. rsc.org This sensor demonstrated a low detection limit of 0.013 μM. rsc.org In another application, a potentiometric sensor for the antidepressant paroxetine (B1678475) was created using β-CD as the sensing ionophore in a nanomaterial matrix, achieving a Nernstian response. nih.gov

Optical and fluorescence-based sensors also leverage cyclodextrin chemistry. Porous fluorescent polymers incorporating β-CD have been designed for the "turn-off" detection of nitroaromatics like trinitrophenol, with detection possible at nanomolar concentrations. rsc.org The principle often involves the guest molecule interacting with a fluorophore held in proximity to the cyclodextrin, leading to quenching or enhancement of the fluorescence signal. mdpi.com

| Sensor Type | Target Analyte | Key Performance Metric |

| Electrochemical | Dopamine | Detection Limit: 0.013 μM |

| Potentiometric | Paroxetine | Linear Range: 1.0 × 10⁻⁶ to 1.0 × 10⁻² mol L⁻¹ |

| Fluorescence | Trinitrophenol (TNP) | Detection near 50 nM |

| Spectrophotometric | Dibenzoyl Peroxide | Detection Limit: 0.200 µg mL⁻¹ |

Applications in Environmental Remediation (e.g., Adsorption, Sequestration)

Cyclodextrin-based materials are increasingly recognized for their potential in environmental remediation, particularly for removing organic pollutants from water and soil. nbinno.com The hydrophobic cavity of β-CD can encapsulate a wide variety of persistent organic pollutants (POPs), enhancing their removal or degradation. nbinno.comcyclodextrinnews.com

Cross-linked β-CD polymers, which are insoluble in water, are effective adsorbents for contaminants. These polymers can be synthesized using cross-linkers like epichlorohydrin or citric acid to create materials capable of sequestering pollutants such as dyes, pesticides, and pharmaceuticals from aqueous solutions. doi.org For example, a hydrogel synthesized from β-CD, acrylic acid, and acrylamide demonstrated a 94.9% removal efficiency for methylene (B1212753) blue dye within 30 minutes. doi.org

In soil remediation, β-CD and its derivatives can increase the bioavailability of hydrophobic contaminants like polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs), facilitating their microbial degradation. cyclodextrinnews.comnih.gov The addition of β-CD to PCB-contaminated soil, combined with phytoremediation using ryegrass, resulted in a 38.1% removal of PCBs. nih.gov

| Pollutant Type | β-CD Material | Removal Efficiency / Adsorption Capacity | Medium |

| Methylene Blue (dye) | β-CD-based hydrogel | 94.9% removal in 30 min | Water |

| Phenolic Pollutants | RGO-β-CD-ECH composite | Max. Adsorption: 659-703 mg g⁻¹ | Water |

| Per- and Polyfluoroalkyl Substances (PFAS) | β-CD polymers | Moderate removal (e.g., 50-75% for PFOA/PFOS with β-CD-Cl) | Water |

| Polychlorinated Biphenyls (PCBs) | Native β-CD | 38.1% removal (with ryegrass) | Soil |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Hydroxypropyl-β-CD | Up to 48% degradation for pyrene | Soil |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm host-guest interactions between beta-Cyclodextrin Perbenzoate and hydrophobic compounds?

- Methodological Answer : Utilize 1H NMR spectroscopy to observe chemical shift changes in proton signals of the host or guest, indicating inclusion within the cyclodextrin cavity. UV-vis spectroscopy monitors absorbance changes during complexation, while circular dichroism (CD) detects induced chirality in achiral guests. For example, pyromellitic diimide derivatives showed rim-binding interactions with beta-cyclodextrin via CD and NMR .

Q. How is the purity and substitution pattern of beta-Cyclodextrin Perbenzoate derivatives validated?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) to quantify purity and substituent distribution. For structural analysis, hydrolyze derivatives, permethylate the products, and analyze via mass spectrometry (MS) or NMR to map substitution sites. A study on sulfonylbutylether derivatives used permethylation and derivatization to identify substitution patterns .

Q. What experimental parameters influence the solubility enhancement of drugs using beta-Cyclodextrin Perbenzoate?

- Methodological Answer : Key parameters include pH (affects ionization of guest molecules), temperature (modifies binding kinetics), and molar ratio (optimizes host-guest stoichiometry). Phase solubility studies (e.g., Higuchi and Connors method) quantify stability constants (K1:1) to determine optimal conditions .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize beta-Cyclodextrin Perbenzoate’s complexation efficiency for target applications?

- Methodological Answer : Design a Box-Behnken or central composite design to model interactions between variables (e.g., cyclodextrin concentration, temperature, mixing time). For cholesterol removal in cream, RSM predicted 89.92% reduction at 42.1% cyclodextrin, 76.75°C, and 87.83 min mixing, validated experimentally . Statistical tools like ANOVA assess model significance.

Q. What strategies resolve contradictions in reported stability constants (K1:1) for beta-Cyclodextrin Perbenzoate complexes?

- Methodological Answer : Replicate studies under identical conditions (pH, ionic strength, temperature) to isolate variables. Perform meta-analyses of published data to identify methodological outliers. For example, discrepancies in rutin-cyclodextrin studies were resolved by standardizing solvent systems and spectroscopic protocols .

Q. How do substitution patterns (e.g., perbenzoate vs. sulfonylbutylether) alter beta-cyclodextrin’s binding mechanisms?

- Methodological Answer : Compare rim-binding (surface interactions) and inclusion complexation (cavity encapsulation) using competitive binding assays. Pyromellitic diimide derivatives exhibited rim-binding with native beta-cyclodextrin but inclusion with anthracene-appended derivatives, confirmed via induced CD and 2D NMR .

Q. What advanced statistical methods are suitable for analyzing multifactorial experiments involving beta-Cyclodextrin Perbenzoate?

- Methodological Answer : Apply multivariate regression or machine learning algorithms (e.g., random forest) to dissect interactions between variables. For cholesterol reduction, RSM combined with desirability functions identified Pareto-optimal conditions . Ensure reproducibility by reporting confidence intervals and effect sizes.

Methodological Considerations

- Experimental Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry: detail synthesis protocols in the main text or supplementary materials, and report triplicate measurements with standard deviations .

- Data Contradiction Analysis : Use sensitivity analysis to test robustness of conclusions against variable perturbations. Cross-validate spectroscopic findings with calorimetric techniques (e.g., isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.